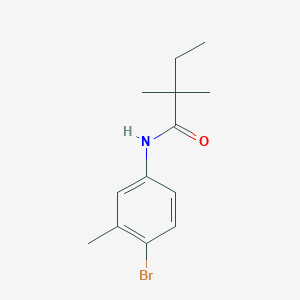![molecular formula C17H24N2O2S B215785 Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate, also known as Compound E, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are thought to contribute to the development of Alzheimer's disease. Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is thought to involve the inhibition of enzymes involved in the production of amyloid-beta peptides and the growth of cancer cells. Specifically, Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been shown to inhibit the activity of beta-secretase and farnesyltransferase, which are enzymes that are involved in the production of amyloid-beta peptides and the growth of cancer cells, respectively.
Biochemical and Physiological Effects:
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is that it has been shown to be effective in vitro and in vivo, suggesting that it has potential as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E. One area of research is the development of more potent and selective inhibitors of beta-secretase and farnesyltransferase. Another area of research is the investigation of the potential side effects of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E and the development of strategies to minimize these effects. Additionally, more research is needed to determine the optimal dosage and administration route for Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E in order to maximize its therapeutic potential. Overall, Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Méthodes De Synthèse
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents such as ethyl chloroformate, sodium hydride, and 3,5-dimethylaniline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been optimized to yield high purity and high yields of the compound.
Propriétés
Nom du produit |
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
ethyl 1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H24N2O2S/c1-4-21-16(20)14-6-5-7-19(11-14)17(22)18-15-9-12(2)8-13(3)10-15/h8-10,14H,4-7,11H2,1-3H3,(H,18,22) |
Clé InChI |
VNHISLSKUFMGDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)